1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine
Overview
Description
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 5-chloro-2-(methylsulfonyl)phenyl group
Preparation Methods
The synthesis of 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The nitro group is first reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere. The resulting amine is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the starting material can be reduced to an amine using hydrogenation over Pd/C.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions: Typical reagents include hydrogen gas, Pd/C, triethylamine, and various nucleophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[5-Chloro-2-(methylsulfonyl)phenyl]piperidine and 1-[5-Chloro-2-(methylsulfonyl)phenyl]azetidine share structural similarities.
Uniqueness: The presence of the pyrrolidine ring and the specific substitution pattern confer unique chemical and biological properties, distinguishing it from other related compounds.
Properties
IUPAC Name |
1-(5-chloro-2-methylsulfonylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-16(14,15)11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGEPBJIFBYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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